Dutasteride β-Dimer

Chromatographic system suitability Impurity profiling Pharmacopoeial compliance

Dutasteride β-Dimer (EP Impurity I) is a certified reference standard essential for USP monograph compliance. Unlike generic dimers, this standard achieves the mandated NLT 1.5 chromatographic resolution from the α-dimer (RRT 4.3 vs. 3.7). Supplied with a full Certificate of Analysis (HPLC purity, NMR, MS), it is the only traceable option for ANDA method validation, forced degradation identification, and accurate quantification against the NMT 0.5% specification limit.

Molecular Formula C46H55F6N3O4
Molecular Weight 827.9 g/mol
CAS No. 1648593-70-7
Cat. No. B1144734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutasteride β-Dimer
CAS1648593-70-7
Synonyms(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in
Molecular FormulaC46H55F6N3O4
Molecular Weight827.9 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C
InChIInChI=1S/C46H55F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17-18,21-23,25-30,32-33,35-36H,6-7,9-16,19-20H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27-,28-,29-,30-,32+,33+,35+,36+,41-,42-,43+,44+/m0/s1
InChIKeyVHEQRKYIOQGSHW-WUMOMAKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dutasteride β-Dimer (CAS 1648593-70-7) — Pharmacopoeial Impurity Reference Standard for Analytical Quantification


Dutasteride β-Dimer (CAS 1648593-70-7) is a structurally defined, high-molecular-weight dimeric impurity of the dual 5α-reductase inhibitor dutasteride, formally designated as European Pharmacopoeia (EP) Impurity I [1]. With a molecular formula of C₄₆H₅₅F₆N₃O₄ and a molecular weight of 827.94 g/mol, it is formed through dimerization of two dutasteride steroid nuclei and is classified as both a process-related and a degradation-related impurity . The compound is not a bioactive therapeutic agent; its sole scientific and industrial value lies in its use as a certified reference standard for chromatographic system suitability testing, impurity profiling, and regulatory compliance in abbreviated new drug applications (ANDAs) and pharmacopoeial monograph conformity [2].

Why Generic Substitution Fails: Chromatographic Distinction Between Dutasteride β-Dimer and Its α-Dimer Isomer Is a Regulatory Requirement


The Dutasteride β-Dimer cannot be interchanged with its isomeric counterpart, the α-Dimer (EP Impurity H), or with generic dimer impurity standards lacking pharmacopoeial traceability. The USP monograph mandates a chromatographic resolution of NLT 1.5 between the α-dimer and β-dimer peaks under Procedure 2 system suitability conditions, establishing their quantifiable separability as a formal acceptance criterion [1]. Commercially available generic impurity mixtures that do not achieve this resolution, or that provide the β-dimer at lower purity or without lot-specific certificates of analysis (COA) documenting HPLC purity, mass spectrometry, and NMR confirmation, introduce existential risk to method validation and regulatory filing acceptance . Because the β-dimer exhibits a later relative retention time (4.3) than the α-dimer (3.7), any misidentification or co-elution directly compromises impurity quantification accuracy and can lead to erroneous batch release decisions [1].

Quantitative Differentiation Evidence: Dutasteride β-Dimer (EP Impurity I) vs. α-Dimer and Pharmacopoeial Baselines


USP-Mandated Chromatographic Resolution: β-Dimer Is Quantitatively Resolved from α-Dimer with NLT 1.5

The USP monograph for Dutasteride establishes a mandatory resolution criterion: under Procedure 2 organic impurity analysis, the chromatographic system must achieve NLT 1.5 resolution between the α-dimer and β-dimer peaks [1]. This specification ensures that the β-dimer, which elutes as a distinct peak, can be accurately integrated without interference from its close-eluting α-dimer isomer. Generic impurity standards that fail to demonstrate this minimum resolution cannot be used for regulatory submission because they do not meet the USP system suitability requirement.

Chromatographic system suitability Impurity profiling Pharmacopoeial compliance

Differential Acceptance Limits: β-Dimer Permitted at ≥0.5% vs. α-Dimer at ≥0.3% in Pharmacopoeial Specifications

The USP monograph defines separate acceptance criteria for the two dimeric impurities: the α-dimer is limited to NMT 0.3%, while the β-dimer is permitted at NMT 0.5% [1]. This quantitative differentiation reflects distinct toxicological or process-control considerations for each isomer. A generic impurity standard that does not distinguish between α- and β-dimers cannot be used to apply these compound-specific limits, creating a risk of misapplied specifications during batch release testing.

Impurity acceptance criteria Pharmacopoeial monograph Quality control thresholds

Relative Retention Time Quantifies Separation: β-Dimer at 4.3 vs. α-Dimer at 3.7

The USP-reported relative retentions are 3.7 for the α-dimer and 4.3 for the β-dimer, representing a 16% difference in elution position [1]. This quantitative differential is critical for unambiguous peak assignment in complex chromatograms containing multiple dutasteride-related impurities. A reference standard that does not provide a certified chromatogram with the lot-specific retention time of the β-dimer cannot be used to validate peak identity.

Relative retention time Chromatographic identity Peak assignment

Characterization Completeness: Commercial β-Dimer Standards Deliver ≥95–99% HPLC Purity with Full Spectral Documentation

Commercially available Dutasteride β-Dimer reference standards are supplied with lot-specific COAs reporting HPLC purity of ≥95% (some suppliers ≥98–99%) along with 1H-NMR, mass spectrometry, IR, and TGA data [1]. In contrast, generic or in-house synthesized dimer mixtures often lack certified purity documentation and may contain co-eluting α-dimer or other related substances . The minimum purity threshold of 90% by HPLC/GC is reported by certain suppliers, but pharmacopoeial-grade materials typically exceed 95% to meet the rigor required for method validation .

Reference standard purity Certificate of Analysis Method validation

Regulatory Mandate for Distinction: EP and USP Monographs Explicitly Separate β-Dimer from α-Dimer as Individual Impurities

The European Pharmacopoeia designates Dutasteride β-Dimer as EP Impurity I, distinct from EP Impurity H (α-Dimer), each with its own chemical name, molecular structure, and acceptance specification [1]. The USP similarly lists the two dimers as separate entries with unique relative retention times, relative response factors, and individual acceptance criteria (Table 4) [2]. This regulatory architecture means that no single generic dimer standard can satisfy the requirement for both impurities unless it contains certified, quantifiable amounts of each separately identified compound. A reference standard labeled merely as 'Dutasteride dimer' without specifying the isomeric form is pharmacopoeially non-compliant.

European Pharmacopoeia USP monograph Regulatory differentiation

Validated Application Scenarios for Dutasteride β-Dimer (EP Impurity I) in Pharmaceutical Quality Control and Regulatory Filings


USP System Suitability Testing for Dutasteride Organic Impurities (Procedure 2)

A quality control laboratory performing USP-compliant impurity analysis of dutasteride API or finished drug product must demonstrate a resolution of NLT 1.5 between α-dimer and β-dimer peaks using a certified Dutasteride β-Dimer reference standard [1]. The β-dimer standard is injected as part of a system suitability mixture, and failure to achieve the NLT 1.5 resolution invalidates the analytical run, preventing batch release. This application directly enforces the USP monograph requirement and is mandatory for any ANDA holder or manufacturer supplying the U.S. market.

Retention Time Marker for Peak Identification in Stability-Indicating HPLC Methods

During forced degradation studies conducted under ICH Q1A guidelines, dutasteride drug substance generates β-dimer as a degradation product [1]. A certified β-dimer reference standard with a documented relative retention time of 4.3 is used to spike stressed samples, confirming peak identity in the chromatogram and ensuring that the analytical method is stability-indicating. The 16% RRT separation from the α-dimer (3.7) provides unambiguous identification, even in complex degradation mixtures [1].

ANDA Impurity Limit Application Using Pharmacopoeial Acceptance Criteria

For an ANDA submission, the applicant must demonstrate that the dutasteride drug substance meets the USP acceptance criterion of NMT 0.5% for β-dimer [1]. A β-dimer reference standard with certified purity (≥95%) is used to construct calibration curves, determine relative response factors, and quantify β-dimer in production batches. Using a mixed dimer standard instead would prevent the applicant from accurately applying the 0.5% β-dimer-specific limit, as the assay would indiscriminately sum both isomeric dimers .

Method Validation (AMV) for Dutasteride Impurity Profiling in QC Environments

Analytical method validation protocols for dutasteride impurity profiling require demonstration of specificity, linearity, accuracy, and precision for each monographed impurity. The Dutasteride β-Dimer standard, supplied with a full COA including HPLC purity (90–99%), 1H-NMR, MS, IR, and TGA [1], enables the laboratory to satisfy ICH Q2(R1) validation parameters for the β-dimer peak. The availability of comprehensive characterization data also supports DMF filings and responses to FDA deficiency letters regarding impurity identification [1].

Quote Request

Request a Quote for Dutasteride β-Dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.